molecular formula C12H18FNO4 B15239177 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B15239177
M. Wt: 259.27 g/mol
InChI Key: IFDQMDFIPKQCFT-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[33]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group. The fluorine atom is then introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its combination of a Boc protecting group and a fluorine atom within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7H2,1-3H3,(H,15,16)

InChI Key

IFDQMDFIPKQCFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)F

Origin of Product

United States

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